molecular formula C14H17N3O7 B3165861 Vulgaxanthin-I CAS No. 904-62-1

Vulgaxanthin-I

Cat. No. B3165861
CAS RN: 904-62-1
M. Wt: 339.30 g/mol
InChI Key: PDBJJFJKNSKTSW-MEWJKSKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vulgaxanthin-I is a type of betaxanthin, which are the predominant yellow plant pigments found in red beets and other plants like Mirabilis jalapa and swiss chard . They are antioxidant pigments . Vulgaxanthin-I has a molecular formula of C14H17N3O7 .


Synthesis Analysis

Vulgaxanthins are synthesized from betalamic acid and different amino acids or amines . The type of betalamic acid substituent determines the class of betalains . The most common betacyanin is betanin, present in red beets Beta vulgaris, which is a glucoside of betanidin .


Molecular Structure Analysis

Vulgaxanthin-I has a molecular formula of C14H17N3O7 . It has an average mass of 339.301 Da and a monoisotopic mass of 339.106659 Da . It contains 41 bonds in total, including 24 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 7 double bonds, 1 six-membered ring, 3 carboxylic acids (aliphatic), 1 primary amide (aliphatic), 1 imine (aliphatic), and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

Vulgaxanthin-I is involved in several chemical reactions. For example, Vulgaxanthin-II + Ammonia + NADH can yield Vulgaxanthin-I + NAD + + H2O . Also, Betalamic acid + L-Glutamine + ATP can yield Vulgaxanthin-I + ADP + Orthophosphate .


Physical And Chemical Properties Analysis

Vulgaxanthin-I has a density of 1.6±0.1 g/cm3, a boiling point of 738.0±60.0 °C at 760 mmHg, and a flash point of 400.2±32.9 °C . It has a molar refractivity of 78.5±0.5 cm3, a polar surface area of 179 Å2, and a molar volume of 216.7±7.0 cm3 .

Scientific Research Applications

Antioxidant Properties

Vulgaxanthin-I, along with other betalains such as betanin and indicaxanthin, has been found to have antioxidant properties . These compounds can help in mitigating oxidative stress, which is a key factor in many diseases .

Anti-inflammatory Effects

Research has shown that Vulgaxanthin-I can have anti-inflammatory effects . It has been observed to attenuate the transcription of pro-inflammatory mediators such as cyclooxygenase-2 and inducible NO-synthase .

Potential in Ameliorating Inflammatory Intestinal Disease

Given its anti-inflammatory and antioxidant properties, Vulgaxanthin-I has the potential to ameliorate inflammatory intestinal disease . This could be a significant breakthrough in the treatment of such conditions.

Absorption and Transport Patterns in Intestinal Cells

Studies have aimed to compare the absorption and transport patterns of Vulgaxanthin-I into intestinal epithelial cells . Understanding these patterns can help in determining the effectiveness of Vulgaxanthin-I in various treatments.

Radical Scavenging Potency

While the radical scavenging potency of Vulgaxanthin-I is not as high as that of betanin, it still contributes to lowering inflammatory markers and mitigating oxidative stress .

Role in Food Science

Vulgaxanthin-I is one of the major betalain pigments found in red beet (Beta vulgaris), which is cultivated all over the world and is commonly and frequently consumed . Its presence contributes to the nutritional value and potential health benefits of these foods.

Mechanism of Action

Target of Action

Vulgaxanthin-I, a type of betalain, primarily targets intestinal epithelial cells . These cells play a crucial role in nutrient absorption and serve as a barrier against harmful substances .

Mode of Action

Vulgaxanthin-I interacts with its targets to exert anti-inflammatory effects . It attenuates the transcription of pro-inflammatory mediators such as cyclooxygenase-2 and inducible NO-synthase . This interaction results in changes in the cell signaling pathways related to inflammation and redox reactions .

Biochemical Pathways

The primary biochemical pathway affected by Vulgaxanthin-I is the inflammatory response pathway . By inhibiting the transcription of pro-inflammatory mediators, Vulgaxanthin-I can mitigate the inflammatory response . This action has downstream effects on other pathways, including those related to oxidative stress .

Pharmacokinetics

Vulgaxanthin-I exhibits overall low permeability, with a Papp of 4.2–8.9 × 10 −7 cm s −1 . It has higher absorption intensities compared to other betalains, which may be attributed to its smaller molecular size and greater lipophilicity . These properties impact the bioavailability of Vulgaxanthin-I, influencing its efficacy in the body .

Result of Action

The primary result of Vulgaxanthin-I’s action is the reduction of inflammatory markers and mitigation of oxidative stress . This implies the potential of Vulgaxanthin-I to ameliorate inflammatory intestinal disease .

Action Environment

The action, efficacy, and stability of Vulgaxanthin-I can be influenced by various environmental factors. For instance, the absorption and transport patterns of Vulgaxanthin-I into intestinal epithelial cells can vary depending on the conditions in the intestinal environment . Additionally, the stability of this antioxidant can be affected by water activity .

Safety and Hazards

Vulgaxanthin-I, like other betalains, is well known as food colorants, mainly sourced from plants of the Caryophyllales order, such as beet, cacti, and amaranth . They have been studied for their low toxicity, environmental safety, and renewable vegetable origin .

Future Directions

Research on betalains, including Vulgaxanthin-I, is focused on their structure elucidation, methods of their separation and analysis, biological activities, bioavailability, factors affecting their stability, industrial applications as a plant-based food, natural colorants, drugs, and cosmetics as well as methods for high-yield production and stabilization . The greater efficacy of betanin in scavenging radical and promoting antioxidant response might, to some extent, compensate for its poorer absorption efficiency, as demonstrated by the Caco-2 cell model .

properties

IUPAC Name

(2S,4E)-4-[2-[(1S)-4-amino-1-carboxy-4-oxobutyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O7/c15-11(18)2-1-8(12(19)20)16-4-3-7-5-9(13(21)22)17-10(6-7)14(23)24/h3-5,8,10,17H,1-2,6H2,(H2,15,18)(H,19,20)(H,21,22)(H,23,24)/b7-3-,16-4?/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBJJFJKNSKTSW-MEWJKSKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=CC1=CC=NC(CCC(=O)N)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1[C@H](NC(=C/C1=C/C=N[C@@H](CCC(=O)N)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317383
Record name Vulgaxanthin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vulgaxanthin-I

CAS RN

904-62-1
Record name Vulgaxanthin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vulgaxanthin-I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000904621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vulgaxanthin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VULGAXANTHIN-I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AJD0527U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vulgaxanthin-I
Reactant of Route 2
Vulgaxanthin-I
Reactant of Route 3
Vulgaxanthin-I
Reactant of Route 4
Vulgaxanthin-I
Reactant of Route 5
Vulgaxanthin-I
Reactant of Route 6
Vulgaxanthin-I

Q & A

Q1: What is the molecular formula and weight of vulgaxanthin-I?

A1: Vulgaxanthin-I has a molecular formula of C20H22N2O10 and a molecular weight of 446.4 g/mol.

Q2: What are the key structural features of vulgaxanthin-I?

A2: Vulgaxanthin-I is a betaxanthin, a subclass of betalains characterized by the presence of betalamic acid in their chemical structure. [] It possesses a conjugated system responsible for its yellow color, similar to other betaxanthins.

Q3: What analytical techniques are used to identify and quantify vulgaxanthin-I?

A3: Several techniques are employed, including:

  • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify individual betalains, including vulgaxanthin-I. [, , ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate identification and quantification by analyzing the mass-to-charge ratio of ions. [, , , ]
  • Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): Offers enhanced sensitivity and resolution for precise identification and quantification. []
  • UV/Vis Spectrophotometry: Measures absorbance at specific wavelengths to estimate the concentration of pigments like vulgaxanthin-I. []

Q4: What are the potential health benefits associated with vulgaxanthin-I?

A4: While research is ongoing, studies suggest that vulgaxanthin-I, like other betalains, might possess antioxidant, anti-inflammatory, and potential anticancer properties. [, , ]

Q5: What are the potential applications of vulgaxanthin-I?

A5: Vulgaxanthin-I shows promise as:

  • Natural Food Colorant: Its vibrant yellow color makes it a potential alternative to synthetic dyes in various food products. [, , ]
  • Functional Food Ingredient: Its potential health benefits, particularly its antioxidant properties, could lead to its incorporation into functional foods and beverages. [, ]
  • Cosmetic Ingredient: Natural pigments like vulgaxanthin-I are increasingly explored for their potential in cosmetic formulations. []

Q6: How stable is vulgaxanthin-I under different conditions?

A6: Vulgaxanthin-I, like other betalains, is sensitive to several factors:

  • Temperature: Heat can degrade vulgaxanthin-I, and its degradation kinetics have been studied at various temperatures. [, , ]
  • pH: Vulgaxanthin-I is most stable at a slightly acidic pH (around 5.7). [, ] Its stability decreases under highly alkaline conditions. []
  • Light: Exposure to light can accelerate its degradation. []
  • Oxygen: The presence of oxygen can promote oxidative degradation. []

Q7: What strategies can be employed to enhance the stability of vulgaxanthin-I in food and other applications?

A7: Several methods can improve its stability:

  • Encapsulation: Techniques like freeze-drying and spray-drying can encapsulate vulgaxanthin-I within protective matrices, shielding it from degradation factors. [, ]
  • Addition of Stabilizers: Compounds like ascorbic acid can act as antioxidants, preventing oxidative degradation. []
  • Control of Storage Conditions: Storing products containing vulgaxanthin-I in a cool, dark, and oxygen-free environment can help preserve its stability. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.